molecular formula C8H9ClN2O2S B13146304 4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde

4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B13146304
M. Wt: 232.69 g/mol
InChI Key: DWSFCAVMPFAGCI-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring substituted with a chloro group, a methoxyazetidine moiety, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyazetidine Moiety: This step involves the nucleophilic substitution reaction where the azetidine ring is introduced.

    Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carboxylic acid.

    Reduction: 4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial and fungal infections.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or binding to specific receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-methanol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness

4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications and derivatizations. This makes it a versatile intermediate in the synthesis of various biologically active compounds.

Properties

Molecular Formula

C8H9ClN2O2S

Molecular Weight

232.69 g/mol

IUPAC Name

4-chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C8H9ClN2O2S/c1-13-5-2-11(3-5)8-10-7(9)6(4-12)14-8/h4-5H,2-3H2,1H3

InChI Key

DWSFCAVMPFAGCI-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2=NC(=C(S2)C=O)Cl

Origin of Product

United States

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